8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound contains several functional groups, including a sec-butyl group, an ethoxyethyl group, and a dimethylimidazopurinedione group. The sec-butyl group is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 . The ethoxyethyl group consists of an ethoxy group (an ethyl group attached to an oxygen atom) and an additional ethyl group. The dimethylimidazopurinedione group is a more complex structure that includes a purine (a type of nitrogen-containing heterocycle) and a dione (a molecule containing two carbonyl groups).
Scientific Research Applications
Structure-Activity Relationships and Molecular Docking
Research has explored the structure-activity relationships of various purine derivatives, emphasizing their potential receptor affinities and selectivities. For instance, studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have shed light on their interactions with serotoninergic and dopaminergic receptors. These interactions suggest potential applications in treating conditions such as depression and anxiety, with molecular docking studies providing further insights into the substituents' roles in receptor affinity and selectivity (Zagórska et al., 2015).
Pharmacological Evaluation
Further investigations into imidazo[2,1-f]purine-2,4-dione derivatives have evaluated their pharmacological profiles, uncovering potent ligands for serotonin receptors with potential anxiolytic and antidepressant activities. These findings suggest the possibility of developing new therapeutic agents based on these structural frameworks (Zagórska et al., 2009).
Antiviral and Antihypertensive Activities
The synthesis of related purine derivatives has also been explored for their antiviral and antihypertensive activities. This research avenue highlights the compound's versatility in addressing various health conditions, potentially leading to the development of new drugs (Nilov et al., 1995).
properties
IUPAC Name |
6-butan-2-yl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-6-11(3)22-12(4)10-21-13-14(18-16(21)22)19(5)17(24)20(15(13)23)8-9-25-7-2/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHXPLKQYSBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butan-2-yl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
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